(S)-1-(4-Phenyl-2-thioxothiazolidin-3-yl)ethan-1-one
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Description
(S)-1-(4-Phenyl-2-thioxothiazolidin-3-yl)ethan-1-one, commonly known as S-PTT, is an organic compound used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. It has been widely studied due to its unique structure and potential applications.
Scientific Research Applications
Antimicrobial and Antifungal Activities
A study highlighted the synthesis of novel compounds containing 2-thioxothiazolidin-4-one derivatives, which were evaluated for their in vitro antibacterial and antifungal activities against several strains. The compounds showed varying degrees of potency, with some demonstrating significant activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans (H. B'Bhatt & S. Sharma, 2017). Another research presented a series of derivatives prepared from methyl 3-arylacrylates, showing moderate inhibitory activity against Gibberella zeae, a significant plant pathogen (Yuanyuan Liu et al., 2012).
Anticancer Activity
Research into rhodanine derivatives, closely related to (S)-1-(4-Phenyl-2-thioxothiazolidin-3-yl)ethan-1-one, revealed potential as HIV-1 and JSP-1 inhibitors, showing promise for therapeutic applications in the treatment of HIV (Sukanta Kamila et al., 2011). Additionally, novel (E)-5-((1-Phenyl-1H-1,2,3-triazol-4-yl)methylene)-2-thioxothiazolidin-4-one analogues were synthesized and showed potent in vitro anticancer activity against various cancer cell lines, highlighting the structural versatility and therapeutic potential of this chemical framework (V. Madhusudhanrao & V. Manikala, 2020).
Trypanocidal and Anticancer Activities
A study synthesized novel 2-(5-aminomethylene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropionic acid ethyl esters, which were evaluated for their trypanocidal activity against Trypanosoma species and anticancer activity in vitro. Some compounds showed high selectivity and potency, suggesting significant therapeutic potential (S. Holota et al., 2019).
properties
IUPAC Name |
1-[(4S)-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS2/c1-8(13)12-10(7-15-11(12)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFXRMBPKFNSGR-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CSC1=S)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@H](CSC1=S)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Phenyl-2-thioxothiazolidin-3-yl)ethan-1-one |
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